N-(2-Hydroxyethyl)-2,2-dimethylpropanamide

Descripción

Chemical Classification and Nomenclature

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide is a tertiary amide belonging to the class of branched-chain aliphatic amides. Its IUPAC name, This compound , reflects its structural features: a 2,2-dimethylpropanoyl (pivaloyl) group linked to a 2-hydroxyethylamine moiety. The compound is also known by alternative designations, including pivalamide derivatives , emphasizing its relationship to pivalic acid (2,2-dimethylpropanoic acid). Its CAS registry number, 36556-72-6 , serves as a unique identifier in chemical databases.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 36556-72-6 |

| Common Synonyms | Hydroxyethylpivalamide |

Historical Context and Discovery

The compound emerged from broader investigations into pivalic acid derivatives, which gained prominence in the mid-20th century due to their stability and utility in organic synthesis. Pivalic acid itself was first synthesized in 1874, and its amides, including this compound, were later developed as intermediates for pharmaceuticals and polymers. The hydroxyethyl modification introduced enhanced solubility and reactivity, making it valuable for specialized applications in peptide coupling and polymer chemistry.

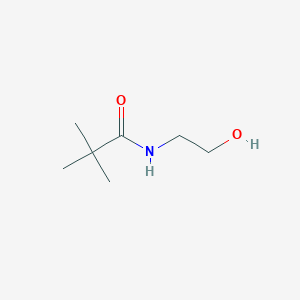

Molecular Formula and Structural Elucidation

The molecular formula C₇H₁₅NO₂ corresponds to a molecular weight of 145.20 g/mol . Key structural features include:

- A pivaloyl group (2,2-dimethylpropanoyl) providing steric bulk and chemical stability.

- A 2-hydroxyethylamine group enabling hydrogen bonding and nucleophilic reactivity.

The SMILES notation CC(C)(C)C(=O)NCCO and InChI key ADTGZIJRMJKELC-UHFFFAOYSA-N uniquely define its connectivity and stereochemistry. Spectroscopic techniques such as NMR and IR confirm the presence of characteristic amide carbonyl (C=O) stretches at ~1650 cm⁻¹ and hydroxyl (O-H) bands near 3300 cm⁻¹.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| SMILES | CC(C)(C)C(=O)NCCO |

Position within the Amide Compound Family

This compound occupies a niche within the amide family due to its branched alkyl chain and polar hydroxyethyl group . Unlike linear amides (e.g., acetamide), its tert-butyl substituent imparts steric hindrance, reducing hydrolysis rates and enhancing thermal stability. The hydroxyethyl moiety differentiates it from simpler pivalamides, enabling participation in hydrogen bonding and esterification reactions. Such properties make it a versatile intermediate in synthesizing complex molecules, including peptidomimetics and dendrimers.

Relevance in Contemporary Chemical Research

Recent studies highlight its role in sustainable synthesis methodologies . For example, pivaloyl derivatives are employed in aqueous-phase amide couplings, reducing reliance on toxic solvents. Additionally, its stability under acidic conditions makes it valuable in palladium-catalyzed C-H functionalization reactions, a cornerstone of modern drug discovery. Research also explores its utility in polymeric materials , where the hydroxyethyl group facilitates cross-linking in hydrogels.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTGZIJRMJKELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567836 | |

| Record name | N-(2-Hydroxyethyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-72-6 | |

| Record name | N-(2-Hydroxyethyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)-2,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanoic acid with ethanolamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or distillation.

Another method involves the use of 2,2-dimethylpropanoic acid chloride, which reacts with ethanolamine in the presence of a base such as triethylamine. This method also requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-2,2-dimethylpropanamide.

Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)-2,2-dimethylpropanamine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reaction is usually performed in an inert solvent like tetrahydrofuran or diethyl ether.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride, phosphorus tribromide, or alkyl halides. The reaction conditions vary depending on the desired product.

Major Products Formed

Oxidation: N-(2-oxoethyl)-2,2-dimethylpropanamide

Reduction: N-(2-hydroxyethyl)-2,2-dimethylpropanamine

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Applications

Antitumor Activity

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide has been investigated for its potential antitumor properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a structurally modified version of this compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Materials Science

Polymer Synthesis

This compound serves as a key intermediate in the synthesis of various polymers. For example, it is utilized in creating biodegradable block poly(ester amine)s with pendant hydroxyl groups. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Hydrogel Formation

this compound is also employed in the formulation of hydrogels. These hydrogels are used for controlled drug release applications. Studies have shown that hydrogels based on this compound can provide sustained release profiles for drugs like dexamethasone, demonstrating their utility in therapeutic delivery systems .

Chemical Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, facilitating the creation of new compounds with desired properties.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal | Antitumor Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Effective against pathogenic bacteria and fungi | |

| Materials Science | Polymer Synthesis | Used in biodegradable polymers for drug delivery |

| Hydrogel Formation | Sustained drug release profiles | |

| Chemical Synthesis | Building Block for Complex Molecules | Facilitates synthesis of diverse organic compounds |

Case Study 1: Antitumor Activity

A study conducted on modified versions of this compound revealed its effectiveness against breast cancer cells (MCF-7). The compound was found to induce significant apoptosis through the activation of caspase pathways. The results indicated that this compound could be developed into a therapeutic agent for breast cancer treatment.

Case Study 2: Hydrogel Development

In another study focusing on hydrogels made from this compound, researchers evaluated their performance in drug delivery systems. The hydrogels demonstrated excellent mechanical properties and biocompatibility with human skin cells, making them suitable for dermal applications.

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxyethyl)-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparación Con Compuestos Similares

Pyridyl-Substituted Pivalamides

Examples :

- 2,2-Dimethyl-N-(3-pyridyl)propanamide (42)

Key Differences :

Aromatic and Heterocyclic Derivatives

Examples :

- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: Bulky diphenylethyl and naphthyl groups. Synthesis: High-yield reaction between 2,2-diphenylethan-1-amine and naproxen .

Key Differences :

Pharmaceutical Agents with Pivalamide Moieties

Examples :

- Litronesib (LY2523355)

Key Differences :

Example :

Key Differences :

- Polymerization leverages the hydroxyethyl group’s reactivity, contrasting with small-molecule analogs used in pharmaceuticals.

Comparative Data Table

Actividad Biológica

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide, also known as 2-Hydroxyethyl-2,2-dimethylpropanamide, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group and hydroxyl substituent, which contribute to its solubility and potential interactions with biological systems. The molecular formula is C7H15NO, and its structure can be represented as follows:

where R1 is the hydroxyethyl group and R2, R3, R4 represent the dimethyl groups.

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on biodegradable poly(ester amine)s has indicated that similar hydroxyl- and amine-containing compounds can exhibit antibacterial properties. The presence of hydroxyl groups enhances interaction with bacterial membranes, potentially leading to increased efficacy against pathogens .

- Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| N-butyl-N-ethyl-2-methylpentanamide | 0.104 µmol/cm² | Antimicrobial |

| N-butyl-N-ethyl-2,2-dimethylpropanamide | 0.286 µmol/cm² | Antimicrobial |

| N-cyclohexyl-N-methylheptanamide | 0.172 µmol/cm² | Antimicrobial |

This table illustrates the comparative antimicrobial efficacy of several related compounds, highlighting the potential of this compound in similar applications.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on similar compounds:

- Cell Membrane Interaction : The compound may alter membrane fluidity or integrity due to its amphiphilic nature, influencing cellular uptake and activity.

- Enzymatic Inhibition : Like other amides, it may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival or bacterial growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.